molecular formula C16H21N3O5S B2665519 N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1448035-73-1

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No.: B2665519
CAS No.: 1448035-73-1
M. Wt: 367.42
InChI Key: KFDLZSFKXWHVTP-UHFFFAOYSA-N
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Description

The compound features a benzo[d][1,3]dioxol-5-yl moiety linked to a 2-hydroxypropyl chain, which is further connected to a 1,3,5-trimethyl-1H-pyrazole-4-sulfonamide group.

Synthetic routes for analogous compounds (e.g., sulfonamides and benzodioxole derivatives) often involve:

  • Sulfonylation of amine intermediates using sulfonyl chlorides.
  • Coupling reactions (e.g., HATU-mediated amide bond formation, as seen in ).
  • Purification via preparative HPLC or recrystallization .

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O5S/c1-10-15(11(2)19(4)18-10)25(21,22)17-8-16(3,20)12-5-6-13-14(7-12)24-9-23-13/h5-7,17,20H,8-9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFDLZSFKXWHVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C)(C2=CC3=C(C=C2)OCO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that includes a benzo[d][1,3]dioxole moiety and a pyrazole ring, which are known to contribute to various pharmacological properties. This article provides an overview of the biological activity of this compound, supported by relevant data tables and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Molecular Formula C16H20N2O5S\text{Molecular Formula }C_{16}H_{20}N_2O_5S

Key Properties

PropertyValue
Molecular Weight356.41 g/mol
Melting PointNot available
SolubilitySoluble in DMSO
CAS Number1396772-58-9

Pharmacological Profile

The biological activities of pyrazole derivatives have been extensively studied, revealing a broad spectrum of pharmacological effects. Notably, compounds containing the pyrazole nucleus exhibit anti-inflammatory, analgesic, antimicrobial, and anticancer activities.

Anti-inflammatory Activity

Research indicates that pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, compounds with similar structures have shown up to 85% inhibition of TNF-α at concentrations around 10 µM, comparable to standard anti-inflammatory drugs like dexamethasone .

Antimicrobial Activity

Studies have demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. For example, compounds synthesized from similar frameworks have shown effective inhibition against E. coli and S. aureus, indicating potential applications in treating bacterial infections .

The mechanism through which this compound exerts its biological effects may involve modulation of enzyme activity or interaction with specific receptors involved in inflammatory pathways. The sulfonamide group is particularly noted for its role in enhancing the bioactivity of the compound.

Study 1: Anti-inflammatory Effects

In a study by Selvam et al., novel pyrazole derivatives were synthesized and tested for their anti-inflammatory properties. The results indicated that certain derivatives exhibited significant inhibition of inflammatory markers in vitro . This suggests that this compound may also possess similar therapeutic potential.

Study 2: Antimicrobial Efficacy

Burguete et al. reported on the synthesis of various pyrazole compounds and their antimicrobial activity against Klebsiella pneumonia and other strains. The findings revealed promising results with certain compounds showing high efficacy against these pathogens . This highlights the potential for this compound in developing new antimicrobial agents.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares the benzo[d][1,3]dioxol-5-yl group with multiple analogs (Table 1). Key differences lie in the core scaffold and substituents :

Compound Class Core Structure Key Substituents Functional Groups
Target Compound Pyrazole-sulfonamide 1,3,5-Trimethyl, hydroxypropyl Sulfonamide, benzodioxole
Benzimidazole Bromo, nitro, methylthio Imidazole, halogen, nitro
Penta-2,4-dienamide Benzyloxy, pyridinylmethoxy Amide, benzodioxole
Acetamide-thiazole Phenylthiazole, benzoyl Acetamide, thiazole
Pyrazole-sulfonamide Difluoromethyl, nitro, trifluoromethyl Sulfonamide, halogenated groups

Key Observations :

  • Electron-withdrawing groups (e.g., nitro in ) increase polarity but may reduce metabolic stability.
  • Hydroxypropyl in the target compound likely improves aqueous solubility compared to lipophilic groups like benzyloxy ( ).

Spectral and Analytical Data

  • 1H/13C NMR : Benzodioxole protons resonate at δ 6.7–7.1 ppm (aromatic) and δ 5.9–6.1 ppm (dioxole methylene) across analogs .
  • MS Data : Molecular ion peaks confirm molecular weights within ±0.1 Da accuracy .
  • Elemental Analysis : Halogenated compounds (e.g., bromo in ) show precise halogen content matching theoretical values.

Q & A

Q. What advanced DOE strategies are suitable for optimizing reaction conditions (e.g., temperature, catalyst loading)?

  • Methodological Answer : Use a central composite design (CCD) or Box-Behnken matrix to explore non-linear relationships between variables. For multi-objective optimization (e.g., yield vs. enantiomeric excess), employ Pareto front analysis .

Q. How can in silico toxicology models guide the selection of safer derivatives?

  • Methodological Answer : Leverage platforms like ProTox-II to predict hepatotoxicity or mutagenicity. Combine these predictions with molecular dynamics simulations to assess binding affinity off-target effects (e.g., hERG channel inhibition) .

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